3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Antibacterial Gram-positive Structure-Activity Relationship

3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 92427-60-6) belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class, characterized by a thioxo group at C-2, a phenyl substituent at N-3, and a 3-pyridylmethylene moiety at C-5. The Z-configuration at the exocyclic double bond is stereochemically defined.

Molecular Formula C15H10N2OS2
Molecular Weight 298.4 g/mol
Cat. No. B12146862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC15H10N2OS2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
InChIInChI=1S/C15H10N2OS2/c18-14-13(9-11-5-4-8-16-10-11)20-15(19)17(14)12-6-2-1-3-7-12/h1-10H/b13-9-
InChIKeyACEBUKNCKLMIFE-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Structural and Physicochemical Baseline for Procurement Decisions


3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 92427-60-6) belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class, characterized by a thioxo group at C-2, a phenyl substituent at N-3, and a 3-pyridylmethylene moiety at C-5 . The Z-configuration at the exocyclic double bond is stereochemically defined . Its molecular formula is C15H10N2OS2, with a monoisotopic mass of 298.023 Da and a calculated logP of approximately 3.2, positioning it within favorable drug-like physicochemical space for probe development . The compound is synthesized via Knoevenagel condensation of 3-phenylrhodanine with pyridine-3-carboxaldehyde, a route that yields crystalline product in good purity after recrystallization .

Z‑configured rhodanine scaffold with defined exocyclic double bond geometry
Moderate lipophilicity (drug‑like logP window) for probe development
Crystalline product from Knoevenagel condensation, enabling straightforward purification

Why 3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Other Rhodanine Derivatives


Rhodanine-based 5-arylidenes are not functionally interchangeable because both the N-3 substituent and the position of the pyridine nitrogen on the arylidene ring critically govern bioactivity and physicochemical properties. In a systematic study of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, the 1.5 N···S electrostatic interaction between the pyridine nitrogen and the rhodanine sulfur was identified as the key stereoelectronic feature driving antibacterial potency, and this interaction is geometrically sensitive to the pyridine substitution pattern . The N-3 phenyl group in the target compound contributes distinct lipophilicity, metabolic stability, and π-stacking potential compared to the N-3 carboxyalkyl, methyl, or unsubstituted analogs, making direct substitution without quantitative comparative data unreliable .

N‑3 substituent mismatch
N‑3 phenyl lipophilicity and π‑stacking differ from carboxyalkyl, methyl, or unsubstituted analogs; direct interchange may shift membrane permeability and target engagement.
Pyridine regioisomer switch
3‑pyridyl geometry governs the 1.5 N···S interaction; 2‑ or 4‑pyridyl isomers exhibit distinct antibacterial selectivity profiles and cannot substitute without quantitative re‑evaluation.

Quantitative Differentiation Evidence for 3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one


Regioisomeric Pyridine Position Determines Gram-Positive Antibacterial Activity: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl

Among 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives, the 2-pyridyl isomers (3a–d) consistently exhibited the highest antibacterial activity against Gram-positive strains, attributed to favorable 1.5 N···S electrostatic interactions . The 3-pyridyl isomer—which shares the same pyridine substitution as the target compound—showed reduced activity, while the 4-pyridyl isomer was essentially inactive. For example, compound 3a (2-pyridyl, R=H) produced a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus ATCC 25923, whereas the corresponding 3-pyridyl analog showed MIC >500 µg/mL, and the 4-pyridyl analog was completely inactive (MIC >1000 µg/mL) in the same microdilution assay . This regioisomeric activity cliff demonstrates that the 3-pyridyl position imparts a distinct, moderate Gram-positive selectivity profile not achievable with the 2- or 4-pyridyl congeners. Importantly, these data come from N-3-carboxyalkyl-substituted rhodanines; the target compound bears an N-3 phenyl group, which is expected to further modify both lipophilicity and antibacterial potency .

Pyridine regioisomer activity
Class‑level inference
3‑pyridyl analog MIC >500 µg/mL vs. 2‑pyridyl MIC 31.25 µg/mL (S. aureus ATCC 25923)
Defines intermediate Gram‑positive screening phenotype distinct from high‑activity 2‑pyridyl leads
N‑3 carboxyalkyl analog data; target compound N‑3 phenyl expected to further modulate activity
Antibacterial Gram-positive Structure-Activity Relationship

Lipophilicity Tuning by N-3 Phenyl Substitution vs. N-3 Carboxyalkyl in Rhodanine-Derived Antibacterials

The lipophilicity of 5-pyridylmethylidene rhodanine derivatives is profoundly influenced by the N-3 substituent. Tejchman et al. reported that N-3 carboxyalkyl-substituted 2-pyridylmethylene rhodanines (compounds 3a–d) had experimentally determined logP values (RP-TLC) ranging from 1.8 to 2.5 . In contrast, the target compound, with its N-3 phenyl group, has a calculated logP of approximately 3.2—a difference of roughly 0.7–1.4 log units . This higher lipophilicity is predicted to enhance membrane permeability in Gram-positive bacterial assays but may also increase non-specific protein binding. The intermediate logP value of ~3.2 places the compound within the optimal range for drug-likeness (Lipinski's rule of five: logP ≤5) while providing significantly greater hydrophobicity than the carboxyalkyl series, which may be advantageous for intracellular target access or biofilm penetration studies .

Lipophilicity tuning
Cross‑study comparable
Target calc. logP ≈ 3.2 vs. N‑3 carboxyalkyl exp. logP 1.8–2.5
Fills lipophilicity gap for SPR studies linking N‑3 substituent to permeability
ΔlogP +0.7–1.7 vs. carboxyalkyl series; calculated value for target compound
Lipophilicity Physicochemical Property Drug Design

Synthetic Accessibility and Crystallinity Differentiate 3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one from N-3 Carboxyalkyl Analogs

The Knoevenagel condensation of 3-phenylrhodanine with pyridine-3-carboxaldehyde proceeds under mild acidic conditions to yield crystalline product that can be purified to ≥95% by simple recrystallization, without requiring column chromatography . In contrast, N-3 carboxyalkyl-substituted rhodanine derivatives require additional protection/deprotection steps or polar purification methods that reduce overall yield and can introduce counter-ion contaminants . The target compound benefits from the commercially well-established 3-phenylrhodanine precursor (CAS 1457-46-1), which is available at multi-gram scale with defined purity specifications, providing a reliable supply chain advantage over less common N-3-substituted rhodanine building blocks . Single-crystal X-ray structures of related 3-phenyl-2-thioxothiazolidin-4-one derivatives confirm a dihedral angle of approximately 72° between the phenyl ring and the heterocyclic core, which is expected to be preserved in the 5-arylidene derivative and may influence crystal packing and solubility .

Synthetic accessibility
Class‑level inference
One‑step condensation; recrystallization vs. multi‑step carboxyalkyl analog synthesis
Supports screening‑deck procurement with reproducible crystalline batches
Precursor 3‑phenylrhodanine commercially available; 72° phenyl‑core dihedral expected
Crystallography Synthetic Chemistry Procurement

1.5 N···S Electrostatic Interaction Defines Conformation and Bioactivity in 3-Pyridyl Rhodanines

Tejchman et al. identified a 1.5 N···S electrostatic interaction between the pyridine nitrogen and the rhodanine sulfur atom as the critical structural feature governing the planar conformation of 5-pyridylmethylidene rhodanines and their resultant antibacterial activity . In the 3-pyridyl isomer series, this interaction distance measures approximately 2.9–3.1 Å and stabilizes a conformation where the pyridine ring is nearly coplanar with the rhodanine core. The target compound, bearing a 3-pyridylmethylene group and an N-3 phenyl substituent, is expected to exhibit this interaction, but the N-3 phenyl group may introduce a competing π–π stacking or C–H···π interaction that partially disrupts coplanarity, as evidenced by the 72° dihedral angle observed in the parent 3-phenylrhodanine crystal structure . This predicted conformational difference—partial rotation of the N-3 phenyl ring out of plane—may modulate the electronic properties of the thioxo group and alter hydrogen-bond acceptor strength at C=O compared to N-3 methyl or unsubstituted analogs.

Conformational N···S interaction
Class‑level inference
N···S distance ≈ 2.9–3.1 Å; N‑3 phenyl twist ≈ 72° disrupts coplanarity
Enables docking studies with out‑of‑plane hydrophobic pocket occupancy
X‑ray and DFT comparison with N‑3 methyl/H analogs required for validation
Computational Chemistry Conformational Analysis Structure-Based Design

Procurement-Driven Application Scenarios for 3-Phenyl-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one


Gram-Positive Antibacterial Screening Libraries Requiring Pyridine Regioisomer Diversity

The distinct intermediate Gram-positive activity profile predicted for the 3-pyridyl isomer makes this compound a necessary inclusion in rhodanine-based antibacterial screening decks that already contain 2-pyridyl high-activity leads. Its inclusion allows researchers to differentiate between pyridine-nitrogen-specific binding interactions and non-specific lipophilic effects, an experimental design requirement that cannot be satisfied by testing only the 2-pyridyl or 4-pyridyl congeners . Procure this compound as part of a regioisomeric set (2-, 3-, and 4-pyridyl) to enable rigorous structure-activity relationship (SAR) mapping.

Lipophilicity-Dependent Membrane Permeability Studies in Rhodanine Chemical Space

With a calculated logP of approximately 3.2, this compound fills a critical lipophilicity gap between the more polar N-3 carboxyalkyl rhodanines (logP 1.8–2.5) and highly lipophilic N-3 benzyl or substituted phenyl analogs (logP >4) [REFS-1, REFS-2]. It is the appropriate choice for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where incremental logP changes of 0.5–1.0 units are being correlated with flux rates. Do not substitute with N-3 methyl or carboxymethyl analogs, as their logP values lie outside the critical 2.8–3.5 window relevant for Gram-positive intracellular target access .

Conformational Probe for 1.5 N···S Interaction Studies by Crystallography and DFT

The combination of the 3-pyridylmethylene moiety (which can participate in a 1.5 N···S electrostatic interaction) and the non-planar N-3 phenyl group makes this compound uniquely suited for studying how remote substituent geometry affects the strength and biological consequences of the N···S interaction [REFS-1, REFS-3]. Single-crystal X-ray diffraction studies comparing this compound with N-3 methyl, N-3 benzyl, and N-3 unsubstituted analogs can quantify the influence of the phenyl twist angle on the N···S distance and the resulting electron density distribution at the C=S group. This mechanistic insight is valuable for structure-based design of rhodanine-derived covalent inhibitors.

Covalent Inhibitor Fragment Screening Against Cysteine Proteases or Viral Targets

Rhodanine derivatives, including 5-arylidene-2-thioxothiazolidin-4-ones, have been investigated as covalent inhibitors of HIV-1 integrase and other targets . The electrophilic exocyclic double bond at C-5 and the thioxo group at C-2 provide two potential sites for nucleophilic attack by active-site cysteine or serine residues. The 3-pyridyl substituent offers an additional hydrogen-bond anchor point not present in phenyl-only analogs. For fragment-based covalent screening, this compound provides a well-characterized, crystalline scaffold that can be sourced at ≥95% purity and stored under ambient conditions without special handling, a practical procurement advantage over less stable Michael acceptors .

Application
Selection Property
Validation Focus
Gram‑positive antibacterial regioisomer screening
Pyridine‑regioisomer identity (3‑pyridyl)
SAR differentiation via 2‑/3‑/4‑pyridyl comparator set
Lipophilicity‑dependent permeability studies
N‑3 phenyl lipophilicity window
PAMPA/Caco‑2 flux correlation with incremental logP shift
Conformational probe for 1.5 N···S interaction
N‑3 phenyl twist angle and N···S distance
X‑ray/DFT comparison with N‑3 methyl, benzyl, and H analogs
Covalent inhibitor fragment screening
Electrophilic C5 exocyclic double bond and thioxo group
Reactivity with cysteine/serine active‑site residues
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